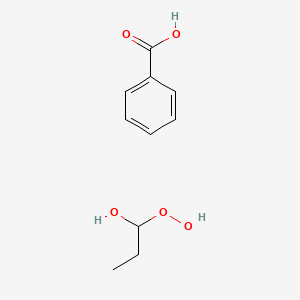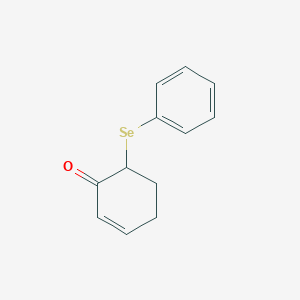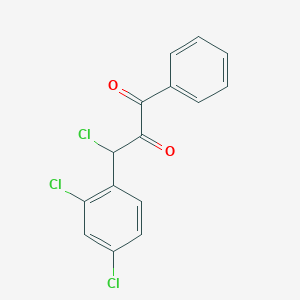
3-Chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of three chlorine atoms and two phenyl groups attached to a propane-1,2-dione backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione typically involves the chlorination of phenylpropane-1,2-dione derivatives. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce chlorine atoms at specific positions on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of catalysts and solvents can further optimize the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-Chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione involves its interaction with molecular targets through its reactive functional groups. The chlorine atoms and ketone groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione: shares similarities with other aromatic ketones, such as benzophenone and acetophenone derivatives.
Benzophenone: A simpler aromatic ketone with two phenyl groups attached to a carbonyl group.
Acetophenone: An aromatic ketone with a single phenyl group attached to a carbonyl group.
Uniqueness
The presence of multiple chlorine atoms and the specific arrangement of phenyl groups in this compound confer unique chemical properties, such as increased reactivity and potential for forming diverse derivatives. These features distinguish it from other similar compounds and make it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
141625-28-7 |
|---|---|
Molekularformel |
C15H9Cl3O2 |
Molekulargewicht |
327.6 g/mol |
IUPAC-Name |
3-chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione |
InChI |
InChI=1S/C15H9Cl3O2/c16-10-6-7-11(12(17)8-10)13(18)15(20)14(19)9-4-2-1-3-5-9/h1-8,13H |
InChI-Schlüssel |
DQFAURULCWFUJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C(C2=C(C=C(C=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


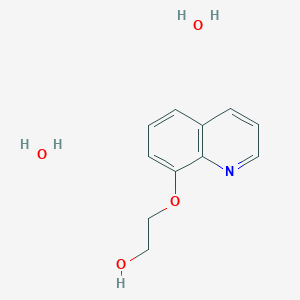
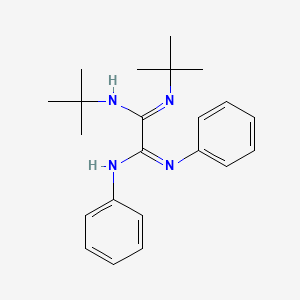
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-(2-methylpropyl)-](/img/structure/B14284237.png)
![L-Alanine, N-methyl-N-[(methyldithio)acetyl]-](/img/structure/B14284248.png)
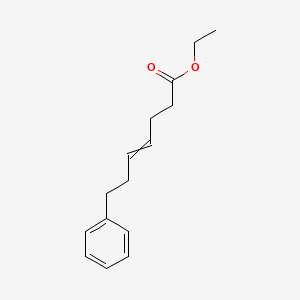
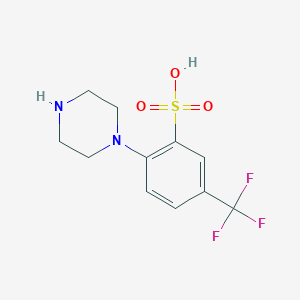
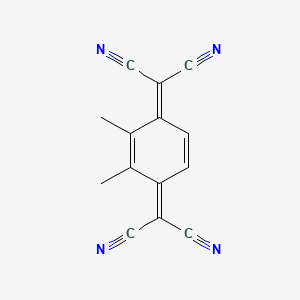
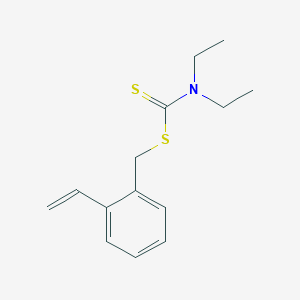
![Dichloro[3-(hex-1-en-1-yl)phenyl]silyl](/img/structure/B14284274.png)
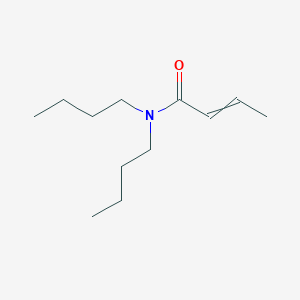
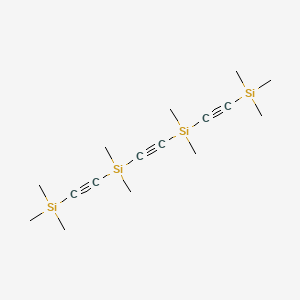
![Cyclopentane, 1,1'-[2-methoxy-1-(methoxymethyl)ethylidene]bis-](/img/structure/B14284290.png)
